molecular formula C15H21N3O B3064810 1-[3-(Dimethylamino)propyl]-indole-3-acetamide CAS No. 203719-69-1

1-[3-(Dimethylamino)propyl]-indole-3-acetamide

Cat. No. B3064810
CAS RN: 203719-69-1
M. Wt: 259.35 g/mol
InChI Key: UNNLNXFKHPMWOK-UHFFFAOYSA-N
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Description

“1-[3-(Dimethylamino)propyl]-3-ethylurea” is a compound used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome . Another related compound, “1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide”, is a water-soluble carbodiimide usually handled as the hydrochloride. It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .


Synthesis Analysis

The synthesis of related compounds like “Dimethylaminopropylamine (DMAPA)” involves the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Chemical Reactions Analysis

“1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide” is a compound that can form nucleic acid and compounds with amide bonds. It accelerates the formation reaction of esters, amides, and peptides, as a condensing and dehydrating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Dimethylamino)propyl]-3-ethylurea” include its molecular weight of 173.26 and it being a liquid at room temperature .

Mechanism of Action

The mechanism of action for related compounds like “1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide” involves the carbonyl of the acid attacking the carbodiimide, followed by a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct. The desired amide is obtained .

Safety and Hazards

The safety data sheet for a related compound, “1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

properties

IUPAC Name

2-[1-[3-(dimethylamino)propyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17(2)8-5-9-18-11-12(10-15(16)19)13-6-3-4-7-14(13)18/h3-4,6-7,11H,5,8-10H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNLNXFKHPMWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445804
Record name 1-[3-(Dimethylamino)propyl]-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Dimethylamino)propyl]-indole-3-acetamide

CAS RN

203719-69-1
Record name 1-[3-(Dimethylamino)propyl]-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-(methanesulfonylpropyl-indole-3-acetamide (1.0 g, 3.20 mmol) in THF (15 mL) was treated with a 40% aqueous solution of dimethylamine (13.5 mL, 0.108 mole) and the resultant reaction solution was capped and stirred at room temperature for 18 hours. The reaction was worked up extractively using EtOAc (50 mL), water (2×50 mL) and brine (25 ml). The combined aqueous layers were back-extracted three times with EtOAc (3×25 mL) and the combined organic layer dried (MgSO4) and the solvent removed in vacuo to give 0.77 g (92%) of 1-(Dimethylaminopropyl)-indole-3-acetamide. NMR. MS (FD) m/z=259 (M+, 100%).
Name
methanesulfonylpropyl-indole-3-acetamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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